
2-(3-Methylphenyl)-4-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(3-méthylphényl)-4-phénylbutanoïque est un composé organique avec une structure complexe qui comprend à la fois des groupes phényle et méthylphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-(3-méthylphényl)-4-phénylbutanoïque peut être réalisée selon plusieurs méthodes. Une approche courante implique la réaction de couplage de Suzuki–Miyaura, qui est une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée . Cette méthode utilise des réactifs organoborés et des catalyseurs au palladium dans des conditions douces et tolérantes aux fonctions.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions de couplage de Suzuki–Miyaura à grande échelle, optimisées pour un rendement et une pureté élevés. Les conditions de réaction comprennent généralement l’utilisation de catalyseurs au palladium, d’acides ou d’esters boroniques et de solvants appropriés à des températures et des pressions contrôlées.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(3-méthylphényl)-4-phénylbutanoïque subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être catalysée par de puissants agents oxydants, conduisant à la formation d’acides carboxyliques ou de cétones.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium.
Réactifs et conditions courantes
Oxydation : De puissants agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : N-bromosuccinimide (NBS) pour la bromation radicalaire.
Principaux produits formés
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools ou alcanes.
Substitution : Dérivés bromés.
Applications De Recherche Scientifique
L’acide 2-(3-méthylphényl)-4-phénylbutanoïque a plusieurs applications en recherche scientifique :
Médecine : Investigué pour ses propriétés thérapeutiques potentielles, notamment des effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(3-méthylphényl)-4-phénylbutanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne les effets biologiques observés. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application et du contexte spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-phénylbutanoïque : Dépourvu du groupe méthylphényle, il en résulte des propriétés chimiques et une réactivité différentes.
Acide 3-méthylphénylacétique : Structure similaire mais avec une disposition différente des groupes fonctionnels.
Propriétés
Formule moléculaire |
C17H18O2 |
|---|---|
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
2-(3-methylphenyl)-4-phenylbutanoic acid |
InChI |
InChI=1S/C17H18O2/c1-13-6-5-9-15(12-13)16(17(18)19)11-10-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3,(H,18,19) |
Clé InChI |
NKFJQSYNPHUTKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(CCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


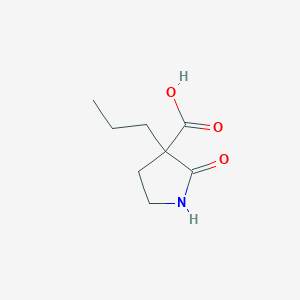

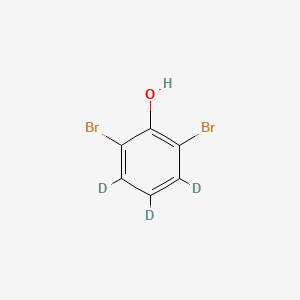
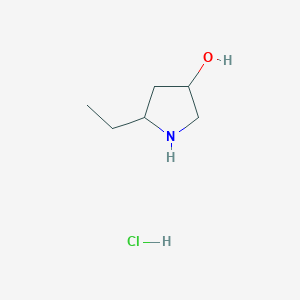



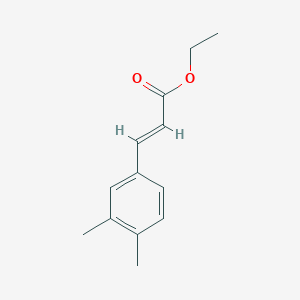
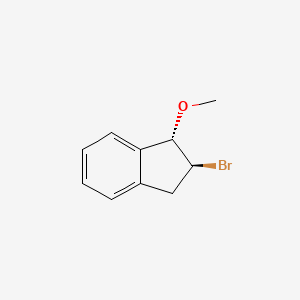
![rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12309252.png)

![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12309265.png)
![rac-2-{[(2R,6R)-6-methylpiperidin-2-yl]methoxy}ethan-1-ol, cis](/img/structure/B12309279.png)

